N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide
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Overview
Description
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide is a complex organic compound that features a benzofuran ring and a thiophene ring. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide typically involves multiple steps. One common method includes the formation of the benzofuran ring followed by the introduction of the thiophene moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. For instance, microwave-assisted synthesis has been employed to obtain benzofuran derivatives efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Substitution reactions can introduce new substituents into the benzofuran or thiophene rings, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities.
Scientific Research Applications
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide involves its interaction with specific molecular targets. The benzofuran and thiophene rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran and thiophene derivatives, such as:
- 3-Methyl-2,3-dihydro-benzofuran
- Benzofuran derivatives with antimicrobial activity
- Indole derivatives with diverse biological activities
Uniqueness
What sets N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(3-methylthiophen-2-yl)propanamide apart is its combined benzofuran and thiophene structure, which provides a unique set of biological activities and chemical properties. This dual-ring system allows for versatile interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(3-methylthiophen-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-12-8-9-21-16(12)6-7-17(19)18-10-13-11-20-15-5-3-2-4-14(13)15/h2-5,8-9,13H,6-7,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJAEKQJXGLVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCC2COC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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